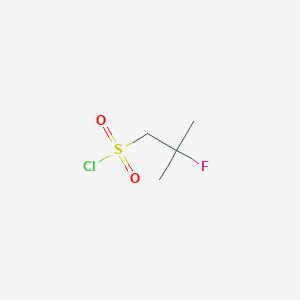

2-Fluoro-2-methylpropane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-fluoro-2-methylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClFO2S/c1-4(2,6)3-9(5,7)8/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKDKCJQILHICV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Fluoro-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 2-fluoro-2-methylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Fluoro-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although specific conditions and reagents are required.

Addition Reactions: It can also undergo addition reactions with suitable reagents.

Common reagents used in these reactions include bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

2-Fluoro-2-methylpropane-1-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. Its ability to introduce sulfonyl groups makes it valuable for the preparation of various compounds, including:

- Sulfonamides : These compounds are crucial in medicinal chemistry for developing antibiotics and other pharmaceuticals.

| Compound Type | Example Applications |

|---|---|

| Sulfonamides | Antibiotics, Antimicrobial agents |

| Chiral Auxiliaries | Asymmetric synthesis in pharmaceuticals |

Case Study: Synthesis of Sulfonamides

Research has demonstrated that using 2-fluoro-2-methylpropane-1-sulfonyl chloride can enhance the yield of sulfonamide derivatives. For instance, a study highlighted its effectiveness in synthesizing a series of sulfonamides with improved biological activity against bacterial strains .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry for its role as a building block in drug development. Its derivatives have shown potential as inhibitors in various biological pathways.

Case Study: Inhibitory Activity

A recent investigation into the inhibitory effects of compounds derived from 2-fluoro-2-methylpropane-1-sulfonyl chloride revealed promising results against specific enzymes involved in disease progression . The study indicated that modifications to the sulfonamide structure could lead to enhanced potency and selectivity.

Agricultural Chemistry

In agricultural applications, sulfonyl chlorides like 2-fluoro-2-methylpropane-1-sulfonyl chloride are explored for their potential as herbicides and fungicides. The introduction of fluorine enhances the biological activity of these compounds.

Case Study: Herbicidal Activity

Research has shown that fluorinated sulfonamides exhibit increased herbicidal properties compared to their non-fluorinated counterparts. A study evaluated several fluorinated compounds, including those derived from 2-fluoro-2-methylpropane-1-sulfonyl chloride, demonstrating effective weed control in various crops .

Development of Chiral Auxiliaries

The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds, which are critical in pharmaceuticals.

Application Table: Chiral Auxiliary Usage

| Application | Description |

|---|---|

| Asymmetric Synthesis | Enhances enantioselectivity in reactions |

| Pharmaceutical Development | Key role in producing chiral drugs |

Mechanism of Action

The mechanism of action of 2-Fluoro-2-methylpropane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Structural and Molecular Comparison

The following table summarizes key properties of 2-fluoro-2-methylpropane-1-sulfonyl chloride and two related sulfonyl chlorides:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituents | Structural Features |

|---|---|---|---|---|---|

| 2-Fluoro-2-methylpropane-1-sulfonyl chloride | 1849197-29-0 | C₄H₈ClFO₂S | 174.62 | Fluorine, methyl | Linear propane backbone |

| (2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl chloride | 1955548-58-9 | C₅H₇ClF₂O₂S | 204.62 | Difluoro, methylcyclopropyl | Strained cyclopropane ring |

| 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride | 1781100-57-9 | C₉H₁₀ClFO₃S | 252.69 | 4-Fluorophenyl, methoxy | Aromatic fluorophenyl group, ethane backbone |

Reactivity and Functional Group Analysis

Electrophilicity and Steric Effects :

- The fluorine in 2-fluoro-2-methylpropane-1-sulfonyl chloride withdraws electron density, enhancing the electrophilicity of the sulfonyl chloride group. The adjacent methyl group introduces steric hindrance, which may slow nucleophilic substitution reactions compared to less hindered analogs .

- In contrast, (2,2-difluoro-1-methylcyclopropyl)methanesulfonyl chloride () contains a strained cyclopropane ring , which increases reactivity due to ring strain. The two fluorine atoms further enhance electrophilicity, making this compound highly reactive in ring-opening reactions .

The methoxy group (-OCH₃) increases solubility in polar solvents, whereas the bulkier aromatic system may reduce volatility compared to the target compound .

Application Potential

- Target Compound : Likely used in small-molecule synthesis where moderate steric hindrance and fluorination are desirable (e.g., agrochemicals or pharmaceuticals) .

- Cyclopropane Derivative : Suited for specialized syntheses requiring strained intermediates, such as cyclopropane-containing bioactive molecules .

- Aromatic Derivative : Ideal for synthesizing aryl sulfonates or conjugates with aromatic pharmacophores .

Research Findings and Key Observations

Reactivity Trends :

- Fluorine substitution universally increases electrophilicity, but steric and structural factors (e.g., cyclopropane strain, aromatic systems) dominate reactivity profiles.

- The target compound’s linear structure balances reactivity and stability, whereas the cyclopropane derivative’s strain makes it more reactive but less stable .

Synthetic Utility :

- The methoxy group in 2-(4-fluorophenyl)-2-methoxyethane-1-sulfonyl chloride improves solubility, facilitating reactions in polar media. However, its higher molecular weight (252.69 g/mol) may complicate purification .

First-aid measures for similar compounds emphasize immediate removal of contaminated clothing and thorough washing .

Biological Activity

2-Fluoro-2-methylpropane-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications in therapeutic applications.

The compound exhibits various biochemical interactions that affect cellular functions and metabolic pathways. Notably, sulfonyl chlorides are known for their ability to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modulation of activity.

Key Properties

- Chemical Structure : C₄H₉ClO₂S

- Molecular Weight : 158.63 g/mol

- Functional Groups : Sulfonyl group (-SO₂Cl) which is crucial for its reactivity.

The biological activity of 2-fluoro-2-methylpropane-1-sulfonyl chloride primarily involves its interaction with enzymes and proteins. The sulfonyl group can engage in nucleophilic substitution reactions, forming sulfonamide derivatives that may inhibit specific enzymatic pathways.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes involved in cellular signaling and metabolism. For example:

- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation and proliferation .

- Impact on Metabolic Pathways : The compound affects the levels of key metabolites, thereby influencing metabolic flux within cells.

Cellular Effects

The compound's influence extends to altering gene expression and cell signaling pathways. Studies have demonstrated that it can modulate:

- Cell Proliferation : Changes in gene expression related to the cell cycle can lead to altered rates of cell division.

- Apoptosis : By affecting pro-apoptotic and anti-apoptotic protein interactions, it can induce programmed cell death in certain cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 2-fluoro-2-methylpropane-1-sulfonyl chloride:

Table 1: Summary of Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Inhibited CDK activity, leading to reduced cell proliferation in vitro. |

| Study B | Cancer Cell Lines | Showed significant antiproliferative effects against breast and colon cancer cells. |

| Study C | Metabolic Impact | Altered metabolic pathways, affecting cellular energy production and viability. |

Dosage Effects

The biological effects of 2-fluoro-2-methylpropane-1-sulfonyl chloride vary significantly with dosage:

- Low Doses : These tend to enhance metabolic activity and improve cell viability.

- High Doses : Higher concentrations may lead to cytotoxic effects, including apoptosis in cancerous cells .

Transport and Distribution

The compound's distribution within biological systems is mediated by specific transporters. Its ability to penetrate cellular membranes is crucial for its efficacy as a therapeutic agent.

Subcellular Localization

The localization of this compound within cellular compartments is essential for its function. It has been observed to localize in mitochondria, influencing energy production processes critical for cellular metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-2-methylpropane-1-sulfonyl chloride, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves fluorination of a precursor sulfonyl chloride, such as 2-methylpropane-1-sulfonyl chloride, using fluorinating agents like DAST (diethylaminosulfur trifluoride). Key steps include:

- Precursor Activation : Ensure anhydrous conditions to avoid hydrolysis of intermediates.

- Fluorination : Monitor reaction temperature (e.g., −78°C to 0°C) to suppress side reactions like over-fluorination .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in non-polar solvents. Purity (>98%) can be confirmed via <sup>19</sup>F NMR and HPLC-MS .

Q. How can the reactivity of 2-fluoro-2-methylpropane-1-sulfonyl chloride be characterized for nucleophilic substitution reactions?

- Methodological Answer : Perform kinetic studies using model nucleophiles (e.g., amines, alcohols):

- Competitive Reactions : Compare reaction rates with non-fluorinated analogs to assess electronic effects of the fluorine substituent.

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states.

- Byproduct Analysis : Use GC-MS or <sup>1</sup>H NMR to identify side products (e.g., sulfonic acids from hydrolysis) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent moisture ingress and decomposition .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate or specialized sulfonyl chloride absorbers .

Advanced Research Questions

Q. How does the steric and electronic influence of the 2-fluoro-2-methyl group affect regioselectivity in sulfonylation reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites.

- Experimental Validation : Synthesize derivatives with varying substituents (e.g., 2-chloro vs. 2-fluoro) and compare reaction outcomes using kinetic isotope effects (KIE) .

- Contradiction Note : Fluorine’s electronegativity may enhance electrophilicity, but steric hindrance from the methyl group could reduce reactivity—requiring balanced optimization .

Q. How can conflicting data on hydrolytic stability in aqueous vs. non-aqueous media be resolved?

- Methodological Answer :

- Controlled Hydrolysis Studies : Conduct time-resolved <sup>19</sup>F NMR in buffered solutions (pH 3–10) to track degradation.

- Mechanistic Probes : Use isotopic labeling (<sup>18</sup>O water) to distinguish between SN1 and SN2 pathways.

- Contradiction Analysis : Conflicting results may arise from trace moisture in "non-aqueous" solvents—validate solvent purity via Karl Fischer titration .

Q. What strategies enable the use of this compound in bioconjugation without damaging biomolecules?

- Methodological Answer :

- Selective Activation : Employ mild bases (e.g., Hünig’s base) to promote sulfonamide formation while minimizing protein denaturation.

- Protection-Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to avoid cross-reactivity.

- Validation : Analyze conjugation efficiency via MALDI-TOF or fluorescence tagging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.